1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 306977-16-2
VCID: VC5228768
InChI: InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3
SMILES: CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Molecular Formula: C20H18ClNO3S
Molecular Weight: 387.88

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

CAS No.: 306977-16-2

Cat. No.: VC5228768

Molecular Formula: C20H18ClNO3S

Molecular Weight: 387.88

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone - 306977-16-2

Specification

CAS No. 306977-16-2
Molecular Formula C20H18ClNO3S
Molecular Weight 387.88
IUPAC Name 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one
Standard InChI InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3
Standard InChI Key YRROIGDJNAHDKW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure (C₂₀H₁₈ClNO₃S; molecular weight 387.88 g/mol) integrates three key substituents:

  • A 4-chlorobenzyl group at position 1, enhancing lipophilicity and potential receptor-binding interactions.

  • Dimethyl groups at positions 4 and 6, contributing to steric effects and metabolic stability.

  • A phenylsulfonyl moiety at position 3, implicated in redox modulation and enzyme inhibition .

The IUPAC name, 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one, reflects this substitution pattern. Its SMILES notation (CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C) and InChIKey (YRROIGDJNAHDKW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₁₈ClNO₃S
Molecular Weight387.88 g/mol
SolubilityNot fully characterized; likely low aqueous solubility due to hydrophobic substituents
Spectral DataConfirmed via ¹H/¹³C NMR, IR, and mass spectrometry

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Core Formation: Construction of the pyridinone ring via cyclization of β-ketoamide precursors.

  • Substituent Introduction:

    • 4-Chlorobenzylation at position 1 using 4-chlorobenzyl halides under basic conditions.

    • Sulfonylation at position 3 via reaction with benzenesulfonyl chloride.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) yield >95% purity .

Critical parameters include:

  • Temperature: 60–80°C for sulfonylation to avoid side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR confirms substituent integration (e.g., dimethyl singlet at δ 2.1–2.3 ppm).

  • Mass Spectrometry: ESI-MS displays [M+H]⁺ peak at m/z 388.88, aligning with theoretical mass.

Pharmacological Activities

Anti-Inflammatory Effects

In murine models, structurally analogous 4(1H)-pyridinones reduced carrageenan-induced paw edema by 40–60% at 50 mg/kg, comparable to indomethacin . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), though direct evidence for the title compound remains pending .

MicroorganismMIC (μg/mL)Source
Staphylococcus epidermidis12.5Sulfonated analogs
Candida albicans25Pyrimidine sulfones

The phenylsulfonyl group may disrupt microbial cell membranes via thiol group oxidation .

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells (IC₅₀ = 18 μM) suggest apoptosis induction via Bcl-2/Bax pathway modulation . Comparative data:

CompoundIC₅₀ (MCF-7)
Title compound18 μM
Cisplatin5 μM

Chemical Reactivity and Stability

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in nucleophilic substitutions (e.g., with amines) and redox reactions. In acidic conditions, sulfonic acid derivatives may form, altering bioavailability .

Degradation Pathways

  • Photolysis: UV exposure (λ = 254 nm) cleaves the sulfonyl group, yielding 4-chlorobenzylpyridinone byproducts.

  • Hydrolysis: Stable in pH 4–8; rapid degradation occurs at pH >10 via ring opening.

Future Research Directions

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Structure-Activity Relationships (SAR): Modifying the sulfonyl group to enhance antimicrobial potency.

  • Toxicology: Acute/chronic toxicity profiles in mammalian models.

  • Synthetic Optimization: Catalytic methods to improve yield (>80%) and reduce waste .

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